![molecular formula C37H52ClN3O11 B1235223 Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-](/img/structure/B1235223.png)
Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-
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Overview
Description
Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)- is a natural product found in Mallotus nudiflorus, Isothecium subdiversiforme, and Thamnobryum sandei with data available.
Scientific Research Applications
Phytochemical Significance and Bioactivities
Maytansine, a compound isolated from the genus Maytenus, is known for its rarity and significant bioactivities. It's part of a structural class that includes triterpenoids, sesquiterpenes, and alkaloids. Synthetic efforts have focused on reconstructing its core structure due to its unique bioactive properties. Maytansine and its derivatives exhibit a range of biological activities, including anti-tumor, anti-bacterial, anti-inflammatory, and HIV inhibition. These activities provide a theoretical basis for the development and utilization of Maytenus species, highlighting the compound's importance in medicinal chemistry and pharmaceutical applications (Huang et al., 2021).
Antibody-Drug Conjugate in Cancer Therapy
Trastuzumab emtansine (Kadcyla™) is a notable application of maytansine derivatives. It's an antibody-drug conjugate consisting of trastuzumab linked to DM1, a cytotoxic derivative of maytansine. This conjugate has been approved for treating HER2-positive, unresectable locally advanced or metastatic breast cancer. Clinical trials have demonstrated its efficacy in prolonging progression-free survival and overall survival in patients previously treated with trastuzumab and a taxane. Its tolerability profile is also favorable, making it a preferred option in specific cancer therapy protocols (Dhillon, 2014).
properties
Product Name |
Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)- |
---|---|
Molecular Formula |
C37H52ClN3O11 |
Molecular Weight |
750.3 g/mol |
IUPAC Name |
[(16Z,18Z)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C37H52ClN3O11/c1-19(2)33(43)40(7)22(5)34(44)51-28-17-29(42)41(8)24-15-23(16-25(47-9)30(24)38)31(49-11)20(3)13-12-14-27(48-10)37(46)18-26(50-35(45)39-37)21(4)32-36(28,6)52-32/h12-16,19,21-22,26-28,31-32,46H,17-18H2,1-11H3,(H,39,45)/b14-12-,20-13- |
InChI Key |
GNTFDQQBHGBGMN-AYSDVWJHSA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C\C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |
synonyms |
trewiasine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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